![molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8](/img/structure/B1387589.png)
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
描述
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its significant pharmacological properties and applications in medicinal chemistry .
作用机制
Target of Action
The primary target of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is the N-methyl-d-aspartate receptor (NMDAR) , specifically the GluN2B subunits . NMDARs are key therapeutic targets for drug development toward several neurological disorders .
Mode of Action
The compound interacts with the GluN2B subunits of the NMDAR
Biochemical Pathways
The compound affects the pathways involving the NMDAR The downstream effects of these pathways are complex and involve various neurological processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other compounds.
生化分析
Biochemical Properties
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and regulation. For instance, it may bind to specific active sites on enzymes, altering their conformation and affecting their catalytic efficiency. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream biological processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can modulate the expression of genes involved in critical cellular functions, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade. These interactions can result in changes in gene expression, protein synthesis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, altering the flow of metabolites through different pathways. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interaction with target biomolecules and its overall efficacy in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The precise localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be achieved through various methods. One common approach involves the use of allylic trichloroacetimidates derived from 2-iodoanilines. This method employs a one-pot multibond forming process, allowing for the efficient synthesis of the compound . Another method involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
科学研究应用
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 8-Amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
- (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-ethanoic acid tert-butyl ester
Uniqueness
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique pharmacological activities and can be used in a broader range of applications .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJBLXGXUDKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658461 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-25-8 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
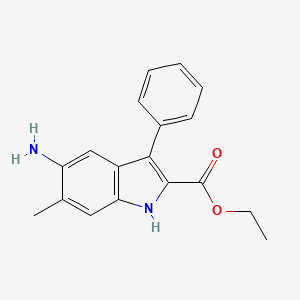
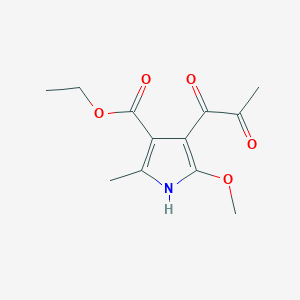
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

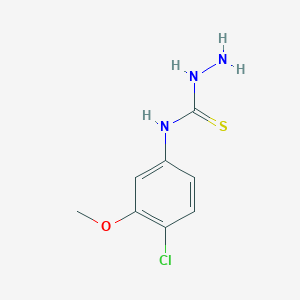
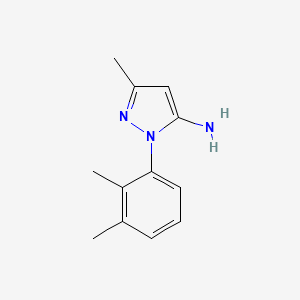
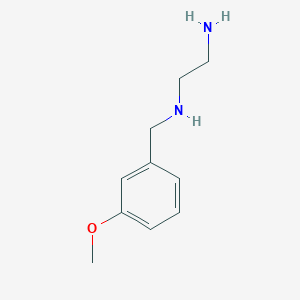
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)
![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)
![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)

